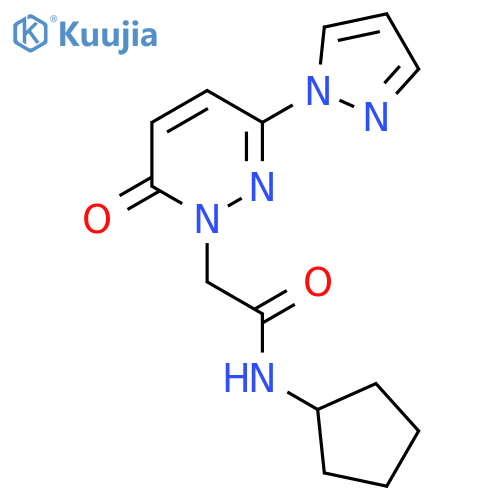Cas no 1334375-61-9 (N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide)

1334375-61-9 structure
商品名:N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide
N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide
- N-cyclopentyl-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide
- AKOS024534179
- VU0533873-1
- F6169-0002
- 1334375-61-9
- N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide
- N-cyclopentyl-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
-
- インチ: 1S/C14H17N5O2/c20-13(16-11-4-1-2-5-11)10-19-14(21)7-6-12(17-19)18-9-3-8-15-18/h3,6-9,11H,1-2,4-5,10H2,(H,16,20)
- InChIKey: HXHOFXZHQSMWFF-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C(C=CC(N2C=CC=N2)=N1)=O)NC1CCCC1
計算された属性
- せいみつぶんしりょう: 287.13822480g/mol
- どういたいしつりょう: 287.13822480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 79.6Ų
N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6169-0002-3mg |
N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide |
1334375-61-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6169-0002-2μmol |
N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide |
1334375-61-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6169-0002-1mg |
N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide |
1334375-61-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6169-0002-2mg |
N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide |
1334375-61-9 | 2mg |
$59.0 | 2023-09-09 |
N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
1334375-61-9 (N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 624-75-9(Iodoacetonitrile)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
